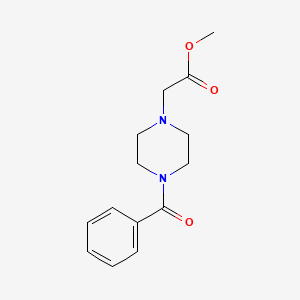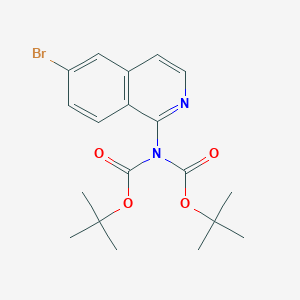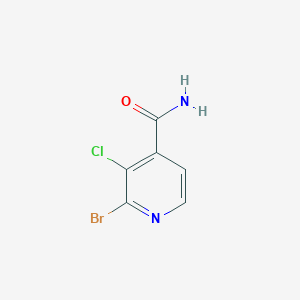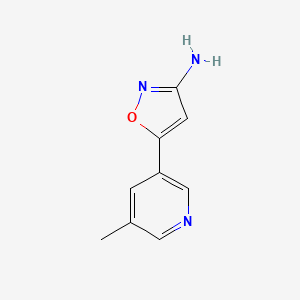
Methyl 2-(4-benzoylpiperazin-1-yl)acetate
Overview
Description
“Methyl 2-(4-benzoylpiperazin-1-yl)acetate” is a chemical compound with the CAS Number: 1458419-58-3 . It has a molecular weight of 262.31 . The IUPAC name for this compound is methyl (4-benzoyl-1-piperazinyl)acetate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H18N2O3/c1-19-13(17)11-15-7-9-16(10-8-15)14(18)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder . The storage temperature is room temperature .Scientific Research Applications
PPARgamma Agonists for Type 2 Diabetes Treatment : Compounds like Methyl 2-(4-benzoylpiperazin-1-yl)acetate have been investigated as potent and selective PPARgamma agonists. These are explored for their potential in treating type 2 diabetes, as well as their water solubility and selectivity in agonistic activity, which are important for developing effective diabetes medications (Collins et al., 1998).
Aldose Reductase Inhibitors for Diabetic Complications : Research has been conducted on derivatives of this compound as potent inhibitors of aldose reductase (ALR2). These compounds could potentially be used in the treatment of diabetic complications, highlighting their therapeutic importance in diabetes management (Ali et al., 2012).
Inhibition of HIV-1 Attachment : Azaindole derivatives derived from 1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, a related compound, have shown potential as inhibitors of HIV-1 attachment. This indicates the relevance of this compound derivatives in antiviral research, particularly against HIV (Wang et al., 2009).
Photopolymerization Applications : Compounds with a structure related to this compound have been explored for their use in nitroxide-mediated photopolymerization. This area of research is significant in the field of materials science, particularly for developing new materials with specific properties (Guillaneuf et al., 2010).
Corrosion Inhibition : this compound derivatives have been studied as corrosion inhibitors in sulfuric acid solutions. This research is relevant to the field of industrial chemistry and materials engineering, where corrosion prevention is a critical concern (Elazhary et al., 2019).
Chemoselectivity and Conformational Analysis : Studies have also been conducted on the chemoselectivity and conformational aspects of reactions involving compounds similar to this compound. Such research is crucial for understanding the chemical behavior and potential applications of these compounds in various reactions (Tsoleridis et al., 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
methyl 2-(4-benzoylpiperazin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-13(17)11-15-7-9-16(10-8-15)14(18)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFDRNBXLAENIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















